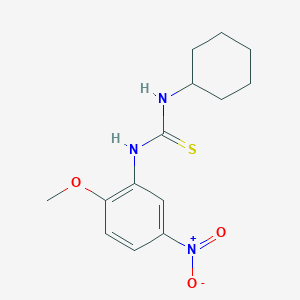
1-Cyclohexyl-3-(2-methoxy-5-nitrophenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-3-(2-methoxy-5-nitrophenyl)thiourea is an organic compound with the molecular formula C14H19N3O3S It is a thiourea derivative, which means it contains a thiourea group (NH-C=S-NH) bonded to a cyclohexyl group and a methoxy-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-(2-methoxy-5-nitrophenyl)thiourea typically involves the reaction of cyclohexylamine with 2-methoxy-5-nitrobenzoyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified by recrystallization from a suitable solvent, such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be used to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-3-(2-methoxy-5-nitrophenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used as bases for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiourea derivatives depending on the nucleophile used.
Scientific Research Applications
1-Cyclohexyl-3-(2-methoxy-5-nitrophenyl)thiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of other thiourea derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for enzymes involved in cancer and inflammatory diseases.
Medicine: Explored for its potential anticancer, antibacterial, and antifungal properties.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-(2-methoxy-5-nitrophenyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound’s ability to inhibit enzymes and disrupt cellular processes makes it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
1-Cyclohexyl-3-(2-methoxy-5-methylphenyl)thiourea: Similar structure but with a methyl group instead of a nitro group.
1-Cyclohexyl-3-(2-methoxyphenyl)thiourea: Lacks the nitro group, which may affect its reactivity and biological activity.
1-Cyclohexyl-3-(2-nitrophenyl)thiourea: Lacks the methoxy group, which may influence its solubility and interaction with biological targets.
Uniqueness
1-Cyclohexyl-3-(2-methoxy-5-nitrophenyl)thiourea is unique due to the presence of both methoxy and nitro groups, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
1-cyclohexyl-3-(2-methoxy-5-nitrophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S/c1-20-13-8-7-11(17(18)19)9-12(13)16-14(21)15-10-5-3-2-4-6-10/h7-10H,2-6H2,1H3,(H2,15,16,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOMPHAFUJTOHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=S)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-bicyclo[2.2.1]hept-2-yl-4-phenylpiperazine](/img/structure/B4996263.png)
![2-(5-Bromo-4-{[(2-hydroxy-1,1-dimethylethyl)amino]methyl}-2-methoxyphenoxy)-N~1~-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4996270.png)
![N-{[(4-ethoxy-6-ethyl-1,3,5-triazin-2-yl)amino]carbonyl}-2-methylbenzenesulfonamide](/img/structure/B4996287.png)
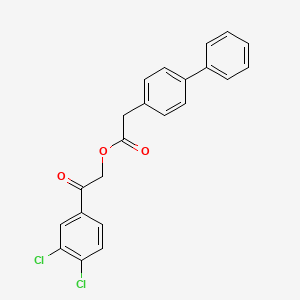
![3-[1-{[(3,4-dimethoxyphenyl)carbonyl]amino}-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B4996297.png)
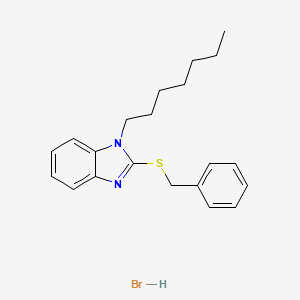
![N-[3-(1H-indazol-1-yl)propyl]-3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4996318.png)
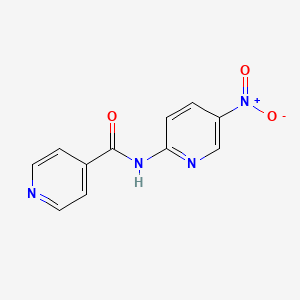
![2-Methoxy-4-methyl-1-[2-(3-propan-2-ylphenoxy)ethoxy]benzene](/img/structure/B4996333.png)
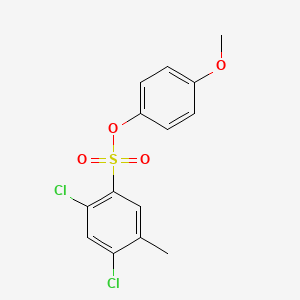
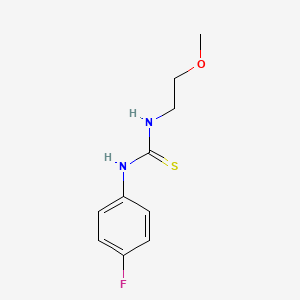
![2-[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(butylthio)phenyl]acetamide](/img/structure/B4996364.png)
![3-{3-[(4-chlorophenyl)thio]propyl}-4(3H)-quinazolinone](/img/structure/B4996365.png)
![1-allyl-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4996370.png)
